6,12-dimethyl-2-oxa-6-azatricyclo[8.4.0.0^{3,8}]tetradeca-1(14),10,12-triene-3,9-diol
Description
This compound is a complex tricyclic structure featuring a fused oxa (oxygen-containing) and aza (nitrogen-containing) ring system. Key structural attributes include:
- Core framework: A tricyclo[8.4.0.0³,⁸]tetradeca backbone, indicating a 14-membered system with three fused rings.
- Functional groups: Two hydroxyl (-OH) groups at positions 3 and 9, and methyl (-CH₃) substituents at positions 6 and 12.
Properties
IUPAC Name |
2,8-dimethyl-3,4,10,10a-tetrahydro-1H-chromeno[3,2-c]pyridine-4a,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-3-4-12-10(7-9)13(16)11-8-15(2)6-5-14(11,17)18-12/h3-4,7,11,13,16-17H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXRTJMFSZHNNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3(CCN(CC3C2O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical structural and functional distinctions between the target compound and its analogs:
Key Observations
Heteroatom Variations: The target compound’s 2-oxa-6-aza system contrasts with analogs like Compound B (), which includes tetraaza and disulfanyl groups. These differences alter electronic properties and binding affinity. For example, disulfanyl groups in Compound B may enhance membrane permeability but increase toxicity .
Substituent Impact :
- Nitro-phenyl groups in Compound B () confer strong electron-withdrawing effects, enhancing interactions with GTPase active sites. In contrast, the target compound’s methyl groups may prioritize hydrophobic interactions .
- Methoxy and hydroxyl substituents () influence hydrogen-bonding capacity, with hydroxyls (as in the target compound) favoring stronger interactions with polar residues in enzymes .
Biological Activity: Compound B () demonstrated Obg GTPase inhibition at 40–100 μM, suggesting that tricyclic frameworks with nitro and sulfanyl groups are viable for antibiotic development. The target compound’s lack of these groups may reduce potency but improve selectivity .
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